(+)-gamma-Cadinene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

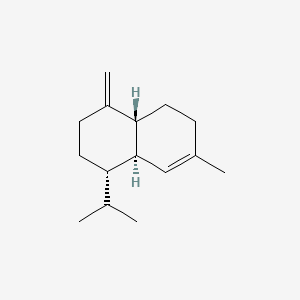

(+)-gamma-cadinene is a member of the cadinene family of sesquiterpenes in which the isopropyl group is cis to the hydrogen at the adjacent bridgehead carbon (the 1S,4aR,8aR enantiomer). It is a cadinene and a member of octahydronaphthalenes. It is an enantiomer of a (-)-gamma-cadinene.

Gamma-Cadinene, also known as D-g-cadinene or epi-muurolene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Gamma-Cadinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Cadinene has been primarily detected in saliva. Within the cell, Gamma-cadinene is primarily located in the membrane (predicted from logP) and cytoplasm. Gamma-Cadinene is a wood tasting compound that can be found in a number of food items such as allspice, lemon balm, pepper (spice), and hyssop. This makes Gamma-cadinene a potential biomarker for the consumption of these food products.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that (+)-gamma-Cadinene exhibits significant antimicrobial properties against various pathogens.

- Bacterial Activity : A study published in BMC Complementary and Alternative Medicine revealed that gamma-cadinene isolated from Xylopia sericea showed strong antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : Another investigation reported antifungal activity against Candida albicans, indicating its potential use in treating fungal infections .

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects. A study highlighted its ability to suppress the production of inflammatory mediators when isolated from Chromolaena odorata, suggesting its potential for therapeutic applications in inflammatory diseases .

Insecticidal Properties

The compound has also been studied for its insecticidal properties, particularly against mosquitoes.

- A study published in the Journal of Agricultural and Food Chemistry found that gamma-cadinene from Piper aduncum exhibited repellent activity against Aedes aegypti, which could be beneficial in developing natural insect repellents .

Data Table: Summary of Applications

| Application Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, E. coli, and Candida albicans | |

| Anti-inflammatory | Suppresses inflammatory mediators | |

| Insecticidal | Repellent activity against Aedes aegypti |

Case Study 1: Antimicrobial Efficacy

A detailed examination of the antimicrobial properties of gamma-cadinene isolated from Xylopia sericea demonstrated significant inhibition zones against tested bacterial strains. The study utilized agar diffusion methods to quantify antibacterial activity, revealing potential for development into a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on gamma-cadinene from Chromolaena odorata employed in vitro assays to assess its impact on cytokine production. The findings indicated a marked reduction in pro-inflammatory cytokines, supporting the hypothesis that gamma-cadinene may serve as a therapeutic agent in inflammatory conditions.

Case Study 3: Insect Repellency

An experimental setup assessed the efficacy of gamma-cadinene as an insect repellent against Aedes aegypti. The study involved field trials where treated surfaces with gamma-cadinene showed reduced mosquito landings compared to untreated controls, suggesting practical applications in vector control strategies.

Properties

CAS No. |

483-74-9 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,4aR,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m0/s1 |

InChI Key |

WRHGORWNJGOVQY-KKUMJFAQSA-N |

SMILES |

CC1=CC2C(CC1)C(=C)CCC2C(C)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H](CC1)C(=C)CC[C@H]2C(C)C |

Canonical SMILES |

CC1=CC2C(CC1)C(=C)CCC2C(C)C |

Key on ui other cas no. |

483-74-9 |

physical_description |

Liquid |

Synonyms |

gamma-cadinene gamma-cadinene, (+)-gamma(1)-isomer gamma-cadinene, (+)-isomer gamma-cadinene, (-)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.